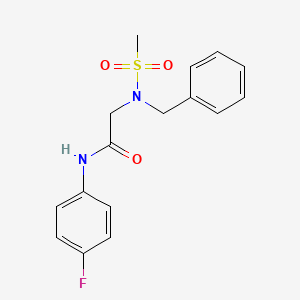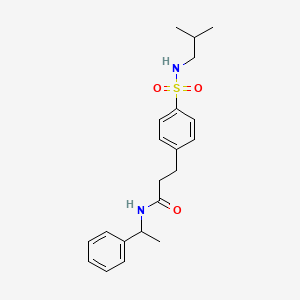
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in treating various types of cancer.
Mecanismo De Acción
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting BRD4, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can prevent the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis. In addition, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its potency and specificity towards BRD4. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells without affecting normal cells. However, like many other small molecule inhibitors, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has limitations in terms of its pharmacokinetics and bioavailability. Further studies are needed to optimize the dosing and delivery of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One of the areas of interest is the identification of biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment. Another area of research is the combination of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide with other cancer treatments to enhance its efficacy. Additionally, the optimization of the pharmacokinetics and bioavailability of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide could improve its clinical utility.
Conclusion:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its ability to selectively target cancer cells by inhibiting BRD4 makes it an attractive candidate for cancer treatment. Further studies are needed to optimize its dosing and delivery in clinical settings, and to identify biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromo-N-isobutylsulfonamide with cyclopropylmagnesium bromide, followed by the addition of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has also been found to be effective in reducing the size of tumors in animal models of cancer.
Propiedades
IUPAC Name |
N-cyclopropyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)11-17-22(20,21)15-8-3-13(4-9-15)5-10-16(19)18-14-6-7-14/h3-4,8-9,12,14,17H,5-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDILOCVJXWQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)












![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)